1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
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Description
1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H19ClFN3O4S and its molecular weight is 415.86. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. It could potentially alter the function of these targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it acts as an inhibitor for an enzyme, it could disrupt the pathway that the enzyme is involved in, leading to downstream effects . .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Properties
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O4S/c18-14-9-13(3-4-15(14)19)27(25,26)20-7-5-11(6-8-20)21-10-16(23)22(17(21)24)12-1-2-12/h3-4,9,11-12H,1-2,5-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZKMVSEUWDATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.